n-((1h-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine
Description
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-methyl-2-phenyl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C14H19N3/c1-14(2,12-6-4-3-5-7-12)11-15-10-13-8-9-16-17-13/h3-9,15H,10-11H2,1-2H3,(H,16,17) |
InChI Key |
AMWZSDZISQPFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine typically involves the reaction of a pyrazole derivative with a suitable amine. One common method involves the reaction of 1H-pyrazole-3-carbaldehyde with 2-methyl-2-phenylpropan-1-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes compounds with structural similarities to N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine, highlighting substituent variations and synthesis methods:
Physicochemical and Spectroscopic Properties
- Melting Points : Pyrazole derivatives exhibit moderate melting points (e.g., 104–110 °C), influenced by substituent polarity and crystal packing .
- NMR Trends : Aromatic protons in pyrazole/triazole rings resonate between δ 7.4–8.0 ppm, while methyl groups in branched alkanes (e.g., 2-methyl-2-phenylpropane) appear near δ 1.3–2.3 ppm .
Biological Activity
n-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine, a compound with the molecular formula C14H19N and a molecular weight of 229.32 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antitumor effects. The structure can be represented as follows:
Biological Activity
1. Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
2. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer cells by modulating signaling pathways associated with cell survival and death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 20 | Inhibition of cell proliferation |
3. In Vivo Studies
Animal model studies are crucial for understanding the therapeutic potential of this compound. In a recent study involving mice with induced tumors, administration of the compound resulted in a notable reduction in tumor size compared to the control group. This suggests its potential efficacy as an anticancer agent.
Case Studies
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor activity of this compound in a xenograft model of human breast cancer. The results indicated that treatment with the compound led to a significant decrease in tumor volume and weight after four weeks of treatment.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could significantly reduce markers of oxidative stress in neuronal cells, highlighting its potential for treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
